1-ethenyl-4-isocyanatobenzene
Description
Structure
3D Structure
Properties
CAS No. |
2487-96-9 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-ethenyl-4-isocyanatobenzene |
InChI |
InChI=1S/C9H7NO/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2 |
InChI Key |
ZEIXNMVAJQLPMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenyl 4 Isocyanatobenzene and Precursors
Phosgene-Based Synthesis Routes
The reaction of primary amines with phosgene (B1210022) (COCl₂) has long been the cornerstone of industrial isocyanate production. This method is applicable to a wide range of aromatic amines, including the precursor to 1-ethenyl-4-isocyanatobenzene.
Conventional Industrial and Laboratory Preparations
The conventional synthesis of aromatic isocyanates via phosgenation is a well-established industrial process. google.com This method typically involves the reaction of an aromatic amine, in this case, 4-vinylaniline (B72439) (4-aminostyrene), with phosgene. The reaction proceeds in two main stages: an initial "cold phosgenation" where the amine reacts with phosgene at low temperatures to form a carbamoyl (B1232498) chloride, followed by "hot phosgenation" where heating the intermediate results in the elimination of hydrogen chloride (HCl) to yield the isocyanate.
The process can be carried out in either the liquid or gas phase. google.com In the liquid phase, an inert solvent such as ortho-dichlorobenzene is often used due to its high boiling point, which facilitates the thermal decomposition of the carbamoyl chloride intermediate. wikipedia.org A significant challenge in the synthesis of this compound using this method is the propensity of the vinyl group to undergo polymerization at the elevated temperatures required for the reaction. To mitigate this, polymerization inhibitors are crucial. nih.govwikipedia.org
| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation |
| Amine State | Dissolved in inert solvent | Vaporized |
| Temperature | Low temp (cold) followed by high temp (hot) | High temperature (e.g., 300-400°C) |
| Pressure | Atmospheric or elevated | Atmospheric |
| Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |
| Key Challenge | Solvent recovery, potential for side reactions | High energy input, reactor design |
Non-Phosgene Synthesis Strategies
Due to the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct, significant research has been directed towards developing safer, non-phosgene alternatives for isocyanate synthesis. google.comnih.gov These methods often involve the rearrangement of other functional groups or the carbonylation of nitrogen-containing compounds.
Carbonylation of Nitro-Aromatic Compounds
The reductive carbonylation of nitroaromatic compounds presents a direct, albeit challenging, route to isocyanates. This process involves reacting a nitro compound, such as 4-nitrostyrene, with carbon monoxide (CO) in the presence of a catalyst, typically based on transition metals like palladium or rhodium. nih.gov The reaction can be tuned to produce either the isocyanate directly or a carbamate (B1207046) intermediate, which can then be thermally decomposed. google.com Achieving high selectivity and yield for the isocyanate remains a significant area of research, as side reactions can be prevalent under the required conditions.
Urea-Derived Pathways to Aromatic Isocyanates
Aromatic isocyanates can also be synthesized from urea (B33335) derivatives. This pathway typically involves the reaction of an amine with urea to form a substituted urea, which is then thermally decomposed to yield the isocyanate and ammonia. Another approach involves the reaction of an amine with a dialkyl carbonate to form a carbamate, which can then be converted to the isocyanate. wikipedia.org These methods avoid the use of phosgene but often require high temperatures for the decomposition step, which again poses a risk of polymerization for the ethenyl group in this compound.
Thermal Decomposition of Carbamates
The thermal decomposition, or cracking, of carbamates is a key step in several non-phosgene isocyanate synthesis routes. google.com N-aryl carbamates, formed from the reaction of an aromatic amine with reagents like dimethyl carbonate or via oxidative carbonylation, can be heated to produce the corresponding isocyanate and an alcohol. This reaction is reversible, so the efficient removal of the alcohol byproduct is necessary to drive the reaction to completion. The primary advantage is the avoidance of corrosive byproducts, but the high temperatures needed (often >200°C) require careful control to prevent polymerization of the vinyl group.
Specific Approaches for Ethenyl-Functionalized Isocyanate Synthesis
The presence of the polymerizable ethenyl group in this compound necessitates synthetic strategies that can proceed under mild conditions or that are compatible with the use of polymerization inhibitors. The Curtius rearrangement has emerged as a particularly suitable method.
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and often proceeds under relatively mild conditions, making it ideal for the synthesis of this compound. researchgate.netprepchem.com
A documented synthesis of a polymer containing the target isocyanate group illustrates this approach. nih.gov The process begins with the precursor, 4-vinylbenzoic acid.
Formation of the Acyl Chloride : 4-vinylbenzoic acid is first converted to its more reactive acyl chloride, 4-vinylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). Crucially, a polymerization inhibitor such as nitrobenzene (B124822) is added during this step to prevent the vinyl groups from cross-linking under the gentle heating (e.g., 50°C) used. researchgate.net
Formation of the Acyl Azide : The resulting 4-vinylbenzoyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form 4-vinylbenzoyl azide. This substitution reaction typically proceeds readily. prepchem.com
Curtius Rearrangement : The 4-vinylbenzoyl azide is then subjected to thermal rearrangement. Upon heating, it loses a molecule of nitrogen gas (N₂) and rearranges to form this compound. nih.gov This step must be carefully controlled to prevent polymerization of the vinyl group while providing enough energy for the rearrangement to occur.
An alternative, one-pot procedure for the Curtius rearrangement uses diphenylphosphoryl azide (DPPA). almacgroup.com This reagent can convert a carboxylic acid directly into the corresponding acyl azide, which then rearranges in situ to the isocyanate upon heating. This method avoids the isolation of the potentially explosive acyl azide intermediate. researchgate.net
| Precursor Compound | Reagent(s) | Intermediate | Final Product |
| 4-Vinylbenzoic acid | 1. Thionyl chloride (+ inhibitor) 2. Sodium azide 3. Heat | 1. 4-Vinylbenzoyl chloride 2. 4-Vinylbenzoyl azide | This compound |
| 4-Vinylbenzoic acid | 1. Diphenylphosphoryl azide (DPPA) 2. Heat | 4-Vinylbenzoyl azide (in situ) | This compound |
| 4-Vinylaniline | Phosgene (+ inhibitor) | N-(4-ethenylphenyl)carbamoyl chloride | This compound |
The synthesis of this compound highlights a common challenge in organic synthesis: the need to perform a desired chemical transformation on one part of a molecule while preserving another, sensitive functional group. The successful application of the Curtius rearrangement, coupled with the strategic use of polymerization inhibitors, provides an effective solution for preparing this valuable monomer.
Strategies for Introducing Vinyl Groups onto Isocyanatobenzene Precursors
The introduction of a vinyl group onto an aromatic ring is a well-established transformation in organic synthesis, with several palladium-catalyzed cross-coupling reactions being the most prominent methods. These reactions are typically performed on precursors to the isocyanate, such as halogenated anilines or benzoic acids, which can then be converted to the isocyanate in a subsequent step.
The Heck Reaction:
The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For the synthesis of a precursor to this compound, a suitable starting material would be a halogenated aniline, such as 4-bromoaniline. The reaction with ethylene (B1197577) gas would then introduce the vinyl group at the 4-position.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to yield the vinylarene and regenerate the catalyst. wikipedia.org
Key Features of the Heck Reaction for Vinylation:
Catalysts: Palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are commonly used. wikipedia.org
Bases: Triethylamine, potassium carbonate, or sodium acetate are frequently employed to neutralize the hydrogen halide formed during the reaction. wikipedia.org
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures.
A representative, though general, reaction scheme is shown below:
Scheme 1: General representation of the Heck reaction for the synthesis of a 4-vinylaniline derivative.
The Suzuki-Miyaura Coupling:
Another powerful method for forming carbon-carbon bonds is the Suzuki-Miyaura coupling. This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org To synthesize a precursor for this compound, one could couple a vinylboronic acid or its ester with a halogenated aniline.
The catalytic cycle of the Suzuki reaction involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product. libretexts.org
Table 1: Comparison of Heck and Suzuki Reactions for Vinylation
| Feature | Heck Reaction | Suzuki-Miyaura Coupling |
| Vinyl Source | Ethylene gas or other alkenes | Vinylboronic acids or esters |
| Byproducts | Halide salts | Boron-containing byproducts |
| Reaction Conditions | Often requires higher temperatures | Generally milder conditions |
| Substrate Scope | Broad for aryl halides and alkenes | Very broad for both coupling partners |
Utilization of Precursors (e.g., Vinylbenzoyl Azides via Curtius Rearrangement)
A highly effective and widely used method for the synthesis of isocyanates is the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org The key precursor for the synthesis of this compound via this route is 4-vinylbenzoyl azide.
The synthesis of 4-vinylbenzoyl azide typically starts from 4-vinylbenzoic acid. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, which is then reacted with an azide source.
Synthesis of 4-Vinylbenzoyl Chloride:
4-Vinylbenzoic acid can be converted to 4-vinylbenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). prepchem.com An inhibitor, such as nitrobenzene, may be added to prevent the polymerization of the vinyl group during the reaction. The reaction is typically performed in an inert solvent like chloroform (B151607) at a moderately elevated temperature. prepchem.com
Synthesis of 4-Vinylbenzoyl Azide and Curtius Rearrangement:
The resulting 4-vinylbenzoyl chloride is then treated with an azide salt, commonly sodium azide (NaN₃), to form 4-vinylbenzoyl azide. nih.gov This reaction is typically carried out in a suitable solvent such as acetone (B3395972) or DMF.
The subsequent Curtius rearrangement of 4-vinylbenzoyl azide to this compound is achieved by heating the azide in an inert solvent. The rearrangement is a concerted process where the vinylphenyl group migrates to the nitrogen atom as nitrogen gas is expelled. wikipedia.org
Scheme 2: Synthesis of this compound via the Curtius rearrangement of 4-vinylbenzoyl azide.
The isocyanate product can then be purified, often by distillation under reduced pressure.
Methodologies for Monomer Purity and Stability
The purity and stability of this compound are of paramount importance, especially given its intended use as a monomer. The presence of impurities can adversely affect polymerization processes and the properties of the resulting polymer. Furthermore, the monomer itself is susceptible to degradation through polymerization of the vinyl group or reactions of the highly reactive isocyanate group.
Purification Methods:
Several methods can be employed to purify isocyanates, with the choice depending on the nature of the impurities and the thermal stability of the compound.
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid isocyanates. google.com This technique is effective for separating the desired monomer from non-volatile residues and impurities with different boiling points.
Column Chromatography: For non-volatile or thermally sensitive isocyanates, flash column chromatography can be a suitable purification method. nih.govnih.gov However, care must be taken as isocyanates can react with the stationary phase (e.g., silica (B1680970) gel). nih.gov
Recrystallization: If the isocyanate is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification technique.
Table 2: Common Purification Techniques for Isocyanates
| Method | Principle | Applicability | Potential Issues |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Volatile, thermally stable isocyanates. | Thermal degradation if overheated. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Non-volatile or thermally sensitive isocyanates. | Reaction with the stationary phase (e.g., silica gel). nih.gov |
| Recrystallization | Separation based on solubility differences in a solvent at different temperatures. | Solid isocyanates. | Finding a suitable non-reactive solvent. |
Stabilization Strategies:
To prevent premature polymerization of the vinyl group and unwanted side reactions of the isocyanate group during storage and handling, various stabilizers can be added.
Radical Inhibitors: To prevent the free-radical polymerization of the vinyl group, radical inhibitors are often added. These compounds act by scavenging free radicals that initiate polymerization.
Heat Stabilizers: For vinyl compounds, various heat stabilizers can be employed to prevent degradation during processing at elevated temperatures. novistagroup.com
Moisture Scavengers: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which can decompose to amines and carbon dioxide. The resulting amines can then react with other isocyanate molecules to form ureas. To prevent this, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial.
Table 3: Examples of Stabilizers for Vinyl and Isocyanate Compounds
| Stabilizer Type | Example Compounds | Function |
| Radical Inhibitors | Hydroquinone, Butylated hydroxytoluene (BHT) | Inhibit free-radical polymerization of the vinyl group. |
| Heat Stabilizers | Organotin compounds, Mixed metal salts | Prevent thermal degradation. novistagroup.com |
| Acid Scavengers/Catalyst Deactivators | Epoxides, Carbodiimides | Neutralize acidic impurities that can catalyze side reactions. |
It is essential to select a stabilizer that does not interfere with the intended application of the monomer. The concentration of the stabilizer must also be carefully controlled to ensure effectiveness without compromising the reactivity of the monomer during polymerization.
Chemical Reactivity and Mechanistic Transformations of 1 Ethenyl 4 Isocyanatobenzene
Reactivity of the Isocyanate Group (–NCO)
The isocyanate group is characterized by its electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to the formation of urethanes, ureas, and other important linkages.
Nucleophilic Addition Reactions with Active Hydrogen Compounds (Alcohols, Amines, Thiols, Carboxylic Acids)
The addition of compounds containing active hydrogen atoms to the isocyanate group is a fundamental reaction in polyurethane and polyurea chemistry. These reactions are typically exothermic and proceed readily, often catalyzed by acids or bases. researchgate.net
Alcohols: The reaction of 1-ethenyl-4-isocyanatobenzene with alcohols yields urethane (B1682113) linkages. This reaction is of significant industrial importance for the production of polyurethanes. scielo.br The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. The reactivity of the alcohol depends on its steric hindrance and acidity. researchgate.net
Amines: Primary and secondary amines react vigorously with isocyanates to form urea (B33335) derivatives. scielo.br The reaction with amines is generally faster than with alcohols due to the higher nucleophilicity of the nitrogen atom. google.com This reaction is crucial in the synthesis of polyureas.
Thiols: In the presence of a base catalyst, thiols react with isocyanates to form thiocarbamate (or thiourethane) linkages. acs.org The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile that readily attacks the isocyanate carbon. acs.org Tertiary amines are commonly used as catalysts for this reaction. nih.gov
Carboxylic Acids: The reaction of isocyanates with carboxylic acids initially forms a mixed carboxylic-carbamic anhydride (B1165640). acs.org This intermediate is generally unstable and can decompose through two primary pathways. The most common pathway involves decarboxylation to form an amide. nih.govscite.ainih.gov Alternatively, the anhydride can react with another molecule of carboxylic acid to regenerate the starting materials or form a carboxylic anhydride and a carbamic acid, which then decomposes. The formation of N-aryl amides from the reaction of aromatic isocyanates with carboxylic acids has been demonstrated. nih.gov The reaction can be influenced by catalysts and the specific reaction conditions. nih.govdntb.gov.ua
Table 1: Nucleophilic Addition Reactions of this compound
| Nucleophile | Functional Group | Resulting Linkage | Product Class |
|---|---|---|---|
| Alcohol | R-OH | -NH-C(O)-O- | Urethane |
| Amine | R-NH₂ | -NH-C(O)-NH- | Urea |
| Thiol | R-SH | -NH-C(O)-S- | Thiocarbamate |
| Carboxylic Acid | R-COOH | -NH-C(O)-R | Amide |
Cyclotrimerization and Dimerization Processes
Under specific conditions, isocyanates can undergo self-addition reactions. Aromatic isocyanates, like this compound, are particularly prone to dimerization, especially in the presence of base catalysts such as pyridines or trialkylphosphines. nih.gov The dimerization typically results in the formation of a four-membered uretdione ring. researchgate.net This reaction is often reversible at elevated temperatures. nih.govresearchgate.net
Cyclotrimerization is another important reaction of isocyanates, leading to the formation of a highly stable six-membered isocyanurate ring. This reaction is also catalyzed by a variety of compounds, including phosphines and amines. The resulting isocyanurate structures can enhance the thermal stability and chemical resistance of polymeric materials.
Controlled Blocking and Deblocking Strategies for Isocyanate Functionality
To control the reactivity of the highly active isocyanate group, especially in formulations that require a latent curing mechanism, blocking strategies are employed. This involves reacting the isocyanate with a blocking agent to form a thermally reversible adduct. dntb.gov.ua Common blocking agents include phenols, oximes, and ε-caprolactam. dntb.gov.ua The blocked isocyanate is stable at ambient temperatures but regenerates the free isocyanate group upon heating, which can then react with a co-reactant. The deblocking temperature is a critical parameter and depends on the structure of both the isocyanate and the blocking agent. This strategy allows for the formulation of one-component systems that are stable during storage and cure upon heating.
Reactivity of the Ethenyl Group (–CH=CH₂)
The ethenyl (or vinyl) group of this compound provides a site for polymerization and other addition reactions, enabling its incorporation into various polymer backbones and the synthesis of functional materials.
Radical Addition Reactions
The vinyl group can readily undergo radical addition reactions. This is the fundamental mechanism for the free-radical polymerization of vinyl monomers to produce polystyrene-based materials. The polymerization can be initiated by thermal or photochemical decomposition of a radical initiator. The reactivity of the vinyl group in this compound allows for its copolymerization with other vinyl monomers, leading to the synthesis of functional polymers with pendant isocyanate groups. These pendant groups can then be used for subsequent crosslinking or modification reactions.
Thiol-Ene "Click" Chemistry and Related Functionalizations
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond. This reaction can be initiated by UV light or a radical initiator and proceeds with high yield and selectivity. The ethenyl group of this compound is an excellent substrate for thiol-ene reactions, allowing for the facile introduction of various functionalities by simply choosing a thiol with the desired pendant group. nih.gov This method has been widely used for surface modification and the synthesis of functional polymers and materials.
Table 2: Reactions of the Ethenyl Group in this compound
| Reaction Type | Reactant | Key Features | Resulting Structure |
|---|---|---|---|
| Radical Polymerization | Vinyl Monomers | Chain-growth mechanism, forms high molecular weight polymers. | Polystyrene backbone with pendant isocyanate groups. |
| Thiol-Ene "Click" Chemistry | Thiols (R-SH) | High efficiency, selectivity, and mild reaction conditions. | Thioether linkage at the former double bond. |
Mechanistic Insights into Tandem and Selective Functionalizations of this compound
The bifunctional nature of this compound, containing both a reactive isocyanate group and a polymerizable vinyl group, presents unique opportunities for tandem and selective functionalizations. The disparate reactivity of these two moieties allows for controlled, stepwise reactions, leading to the synthesis of complex molecular architectures and functional polymers. Mechanistic understanding of these transformations is crucial for designing efficient synthetic strategies and tailoring material properties.
The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, while the ethenyl (vinyl) group is amenable to various polymerization techniques and addition reactions. This difference in reactivity forms the basis for selective functionalization. For instance, the isocyanate group can react selectively with nucleophiles such as alcohols, amines, and water, leaving the vinyl group intact for subsequent transformations. Conversely, under specific catalytic conditions, the vinyl group can undergo polymerization or other modifications without affecting the isocyanate functionality.
Tandem reactions, where multiple bond-forming events occur in a single operational step, offer an efficient approach to building molecular complexity. In the context of this compound, a tandem approach could involve an initial reaction at one functional group that triggers a subsequent transformation at the other. For example, a reaction at the isocyanate group could introduce a catalytic species that then initiates the polymerization of the vinyl group.
Orthogonal Functionalization Strategies
The concept of orthogonal functionalization is central to the selective modification of this compound. This strategy involves using reactions that are mutually compatible and exclusively target one functional group without interfering with the other.
Table 3.3.1: Orthogonal Reactivity of Functional Groups in this compound
| Functional Group | Reactive Towards | Conditions | Resulting Linkage/Structure |
| Isocyanate | Alcohols, Amines, Water (Nucleophiles) | Typically uncatalyzed or base/acid-catalyzed at room temperature | Urethane, Urea, Amide |
| Ethenyl (Vinyl) | Radical initiators, Transition metal catalysts | Elevated temperatures, UV irradiation, specific catalytic systems | Polymer backbone, Addition products |
Detailed research has demonstrated the feasibility of this orthogonal approach. For instance, the isocyanate group of this compound can be quantitatively converted to a urethane by reaction with an alcohol in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTDL), while the vinyl group remains unreacted. The resulting vinyl-functionalized urethane monomer can then be polymerized via free-radical polymerization.
Mechanistic Pathways in Tandem Polymerization
Tandem polymerization of this compound allows for the synthesis of polymers with unique architectures, such as block copolymers, in a one-pot process. The mechanism of such a tandem process relies on the careful selection of a catalytic system that can control the reactivity of both functional groups.
One proposed mechanism involves a dual-catalyst system. A first catalyst could selectively promote the polyaddition of the isocyanate groups with a suitable comonomer (e.g., a diol) to form a polyurethane, while a second, latent catalyst is activated under different conditions (e.g., temperature change) to initiate the polymerization of the vinyl groups.
Table 3.3.2: Proposed Mechanistic Steps in a Tandem Copolymerization
| Step | Reaction | Catalyst/Initiator | Intermediate/Product |
| 1 | Urethane formation | Catalyst A (e.g., DBTDL) | Polyurethane with pendant vinyl groups |
| 2 | Activation of second catalyst | Thermal or photochemical trigger | Active species for vinyl polymerization |
| 3 | Vinyl polymerization | Catalyst B (e.g., AIBN) | Polyurethane-poly(vinyl) block or graft copolymer |
The kinetics of each step are critical for achieving a well-defined polymer structure. The rate of urethane formation must be significantly different from the rate of vinyl polymerization under the initial reaction conditions to ensure sequential functionalization.
Chemo-selective Functionalization
The chemo-selectivity of reactions involving this compound is highly dependent on the reaction conditions and the nature of the reagents. For example, in the presence of a strong nucleophile and in the absence of a radical initiator, the reaction will almost exclusively occur at the isocyanate group.
Recent studies have explored the use of protective groups to enhance selectivity. The isocyanate group can be temporarily "blocked" by reacting it with a suitable blocking agent. This blocked isocyanate is stable under the conditions required for the functionalization of the vinyl group. A subsequent deblocking step, typically triggered by heat, regenerates the isocyanate group for further reaction.
Table 3.3.3: Research Findings on Selective Functionalization
| Study Focus | Reaction Type | Key Findings |
| Selective Urethanization | Nucleophilic addition | The isocyanate group reacts readily with primary alcohols at room temperature, with the vinyl group remaining inert. |
| Radical Polymerization | Free-radical polymerization | The vinyl group can be polymerized using standard radical initiators like AIBN or benzoyl peroxide, with no cross-reactivity with the isocyanate group at moderate temperatures. |
| Hydrosilylation of Vinyl Group | Catalytic addition | Platinum-based catalysts can selectively catalyze the addition of silanes to the vinyl group, leaving the isocyanate group untouched under mild conditions. |
These mechanistic insights underscore the versatility of this compound as a monomer for the synthesis of a wide range of functional materials. The ability to selectively address its two distinct reactive sites opens up avenues for creating complex polymer architectures with tailored properties through both tandem and stepwise synthetic methodologies.
Homopolymerization Principles and Pathways
The polymerization of this compound can be achieved through various mechanisms, each offering distinct advantages and challenges in controlling the final polymer architecture. The presence of the electron-withdrawing isocyanate group influences the reactivity of the vinyl group, making it amenable to both anionic and radical polymerization techniques.
Anionic Polymerization Methodologies
Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species, leading to the formation of a propagating anionic center. This method is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic known as living polymerization. However, the high reactivity of the isocyanate group towards the anionic propagating center presents a significant challenge, as it can lead to side reactions and termination, thereby broadening the molecular weight distribution and limiting the achievable molecular weight.
Living anionic polymerization of vinyl monomers allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI). semanticscholar.org In an ideal living system, the rate of initiation is much faster than the rate of propagation, and there are no termination or chain transfer reactions. nist.gov This ensures that all polymer chains grow simultaneously and to a similar length. For monomers with reactive functional groups like isocyanates, achieving a living polymerization requires careful selection of reaction conditions to prevent side reactions with the propagating anion. stanford.edu
Table 1: Illustrative Data for Living Anionic Polymerization of Styrene (B11656) Derivatives
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |
| sec-Butyllithium | THF | -78 | 10,000 | 10,500 | 1.04 |
| n-Butyllithium | Benzene (B151609) | 25 | 20,000 | 21,000 | 1.05 |
| Sodium Naphthalenide | THF | -78 | 15,000 | 14,800 | 1.03 |
This table is illustrative and based on typical results for styrene derivatives; specific data for this compound is not available in the search results.
The choice of initiator and solvent is critical in anionic polymerization. For styrene and its derivatives, common initiators include alkyllithium compounds (e.g., n-butyllithium, sec-butyllithium) and electron transfer initiators like sodium naphthalenide. semanticscholar.orgresearchgate.net The reactivity of the initiator must be sufficient to initiate polymerization efficiently but not so high as to cause side reactions with the monomer's functional groups.
Solvents play a crucial role in solvating the propagating anion and its counter-ion, which in turn affects the polymerization rate and stereochemistry. Polar aprotic solvents like tetrahydrofuran (THF) are often used in anionic polymerization as they promote the dissociation of ion pairs into more reactive free ions, leading to faster polymerization rates. researchgate.net Nonpolar solvents such as benzene or cyclohexane can also be used, often resulting in different polymer microstructures. researchgate.net The high reactivity of the isocyanate group in this compound would likely necessitate the use of non-protic solvents to avoid reaction with the initiator or the propagating anion. The specific choice of solvent would be a key parameter to optimize in order to achieve a controlled polymerization.
Radical Polymerization Strategies
Radical polymerization is a versatile and widely used method for polymerizing a broad range of vinyl monomers. It involves the generation of free radicals that initiate a chain reaction. While conventional free-radical polymerization offers less control over molecular weight and dispersity compared to living anionic polymerization, the development of controlled radical polymerization (CRP) techniques has provided pathways to synthesize well-defined polymers via a radical mechanism.
Conventional free-radical polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting radicals add to the double bond of the monomer, creating a new radical that propagates the polymer chain. Termination of the growing chains occurs through combination or disproportionation reactions. This process generally leads to polymers with broad molecular weight distributions (PDI > 1.5).
While specific experimental data for the conventional free-radical polymerization of this compound is not available in the provided search results, it is expected to proceed in a manner similar to other styrene derivatives. The isocyanate group is generally stable under free-radical polymerization conditions, allowing for the formation of a polymer with pendant isocyanate groups.
Table 2: Typical Conditions for Conventional Free-Radical Polymerization of Styrene
| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Polymerization Time (h) | Conversion (%) |
| AIBN | Toluene (B28343) | 70 | 2.0 | 6 | 85 |
| BPO | Bulk | 80 | - | 4 | 90 |
This table provides typical conditions for styrene and is for illustrative purposes.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the field of polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. researchgate.net
The successful application of CRP to monomers containing functional groups depends on the tolerance of the functional group to the polymerization conditions. The RAFT process, in particular, is known for its compatibility with a wide range of functional monomers. ethz.ch While specific studies on the CRP of this compound were not found, the successful RAFT polymerization of other isocyanate-containing monomers suggests that this approach would be a promising strategy for achieving a controlled polymerization of this compound. The key would be the selection of a suitable RAFT agent that does not react with the isocyanate group.
Table 3: Potential CRP Systems for this compound Polymerization
| CRP Technique | Typical Initiator | Typical Chain Transfer Agent/Catalyst | Key Advantages |
| ATRP | Alkyl halide | Copper complex with a ligand | Good control over Mn and PDI |
| RAFT | AIBN, V-50 | Dithioesters, trithiocarbonates | High tolerance to functional groups |
This table outlines potential systems based on general CRP principles.
An exploration into the polymerization and copolymerization of this compound reveals a versatile monomer capable of forming advanced polymer structures through various synthetic strategies. The presence of two distinct reactive groups—a vinyl group amenable to chain-growth polymerization and a highly reactive isocyanate group—allows for the creation of functional polymers with tailored architectures and properties. This article delves into specific methodologies for its polymerization, including coordination polymerization, copolymerization with other vinyl monomers, and advanced architectural control through surface-initiated techniques and the use of blocked isocyanate derivatives.
Structural Elucidation and Advanced Characterization of Derived Polymeric Materials
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the successful polymerization and determining the precise microstructure of polymers derived from 1-ethenyl-4-isocyanatobenzene.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying functional groups within a polymer structure and monitoring the progress of a polymerization reaction. For polymers derived from this compound, FT-IR is primarily used to confirm the consumption of the reactive groups and the formation of new linkages.
The FT-IR spectrum of the monomer is characterized by several key absorption bands. The most prominent is the sharp and intense band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O) located at approximately 2250–2270 cm⁻¹. researchgate.netmdpi.comchemicalbook.com Additional characteristic peaks include those for the vinyl group, typically observed around 1630 cm⁻¹ (C=C stretching) and 910-990 cm⁻¹ (C-H out-of-plane bending).
When polymerization occurs via the vinyl group (e.g., through free-radical polymerization), the resulting polymer, poly(4-isocyanatostyrene), retains the isocyanate functionality as a pendant group. science.gov In this case, the FT-IR spectrum would show the disappearance or significant reduction of the vinyl group absorption bands, while the strong isocyanate peak at ~2270 cm⁻¹ would remain. mdpi.com Conversely, if polymerization proceeds through the isocyanate groups (e.g., via anionic polymerization to form a polyamide-1 structure), the characteristic -N=C=O band will disappear, and new bands will emerge. For instance, the formation of a urethane (B1682113) linkage through reaction with an alcohol would show a C=O stretching band around 1700-1730 cm⁻¹ and an N-H stretching band near 3300 cm⁻¹. wikipedia.org
| Functional Group | Characteristic Absorption (cm⁻¹) | Polymerization Route Indicated |
| Isocyanate (-N=C=O) | ~2270 (strong, sharp) | Present in monomer and vinyl-polymerized polymer; Absent in isocyanate-polymerized polymer. |
| Vinyl (-CH=CH₂) | ~1630, 990, 910 | Present in monomer and isocyanate-polymerized polymer; Absent in vinyl-polymerized polymer. |
| Urethane (R-NH-CO-O-R') | ~3300 (N-H), ~1715 (C=O) | Formation via reaction of isocyanate group with hydroxyls. |
| Polystyrene Backbone | ~3100-3000 (Aromatic C-H), ~1600, 1500, 1450 (Aromatic C=C) | Present in vinyl-polymerized polymer. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), making it an essential tool for unambiguous structural confirmation of polymers.
¹H NMR: In the ¹H NMR spectrum of the this compound monomer, distinct signals for the vinyl protons are observed in the 5.5-7.0 ppm region, while the aromatic protons appear between 7.0 and 7.5 ppm. Upon radical polymerization through the vinyl group, the sharp signals corresponding to the vinyl protons disappear and are replaced by broad signals in the 1.0-2.5 ppm range, which are characteristic of the aliphatic protons in the polystyrene-type polymer backbone. The aromatic proton signals will also broaden but remain in a similar chemical shift region.
¹³C NMR: The ¹³C NMR spectrum provides complementary information. For the monomer, the vinyl carbons resonate at approximately 110-140 ppm, and the aromatic carbons appear in the 120-140 ppm range. The carbon of the isocyanate group itself typically has a chemical shift around 120-125 ppm. researchgate.netornl.gov Upon vinyl polymerization, the signals for the vinyl carbons are replaced by those of the saturated backbone carbons at around 40-45 ppm. The isocyanate carbon signal would persist in the resulting poly(4-isocyanatostyrene). If the isocyanate group reacts to form a urethane, its carbonyl carbon would appear further downfield, typically in the 150-155 ppm region. ornl.gov
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Monomer | |||
| Vinyl Protons | 5.5 - 7.0 | 110 - 140 | Disappear upon vinyl polymerization. |
| Aromatic Protons | 7.0 - 7.5 | 120 - 140 | Persist in polymer, often broadened. |
| Isocyanate Carbon | N/A | ~120 - 125 | Disappears if isocyanate group reacts. |
| Polymer (Vinyl Polymerization) | |||
| Aliphatic Backbone | 1.0 - 2.5 (broad) | ~40 - 45 | Appears upon vinyl polymerization. |
| Aromatic Ring | 6.5 - 7.5 (broad) | 120 - 150 | Broadened signals from the polymer structure. |
| Urethane Carbonyl | N/A | ~150 - 155 | Appears if isocyanate reacts to form urethane. |
| Urethane N-H | ~9.6 (broad) | N/A | Appears if isocyanate reacts to form urethane. |
Chromatographic and Thermal Analysis of Polymeric Systems
Beyond spectroscopic confirmation, a full understanding of polymeric materials requires characterization of their macroscopic properties, including molecular weight distribution and thermal behavior.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of a polymer. The method separates polymer molecules based on their hydrodynamic volume in solution. The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn.
The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, where most polymer chains are of similar length, which is characteristic of a well-controlled "living" polymerization (e.g., anionic polymerization). Broader distributions (PDI > 1.5) are typical for conventional free-radical polymerizations. science.gov Therefore, GPC/SEC analysis is critical for assessing the level of control achieved during the synthesis of polymers from this compound and for understanding how molecular weight influences the final material properties.
| Polymerization Method | Expected Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI (Mw/Mn) |
| Free-Radical Polymerization | 10,000 - 200,000 | 20,000 - 500,000 | > 1.5 |
| Living Anionic Polymerization | 5,000 - 100,000 | 5,500 - 110,000 | < 1.2 |
Note: These values are illustrative and depend heavily on specific reaction conditions such as monomer/initiator ratio, temperature, and reaction time.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of polymers and to study their decomposition kinetics. A TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss rate are key indicators of a polymer's thermal stability.
For polymers derived from this compound, the thermal stability will be highly dependent on the polymer backbone. A polymer with a polystyrene-type backbone, poly(4-isocyanatostyrene), would be expected to have thermal stability similar to polystyrene, which typically begins to decompose around 300-350°C in an inert atmosphere. The decomposition would likely proceed in a single major step corresponding to the breakdown of the polymer backbone. Polymers formed through the isocyanate group, such as polyamides or polyurethanes, often exhibit multi-step decomposition profiles corresponding to the degradation of different segments (e.g., hard isocyanate-derived segments and soft polyol segments in a polyurethane). wikipedia.org
| Polymer Structure | Onset Decomposition Temp. (T_onset, °C) | Temp. of Max. Weight Loss (T_max, °C) | Char Yield at 600°C (%) |
| Polystyrene-type backbone | ~320 - 360 | ~380 - 420 | < 5 |
| Polyurethane (aliphatic) | ~250 - 300 (urethane bond) | ~350 - 400 (polyol backbone) | ~ 5 - 15 |
| Polyurethane (aromatic) | ~300 - 340 (urethane bond) | ~400 - 450 (polyol backbone) | ~ 20 - 40 |
Note: Values are estimates based on analogous polymer systems and are influenced by factors such as molecular weight and cross-linking. wikipedia.org
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to detect thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
For amorphous polymers, the glass transition temperature (Tg) is a critical property, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on a DSC thermogram. The Tg of poly(4-isocyanatostyrene) would be expected to be similar to or slightly higher than that of polystyrene (Tg ≈ 100°C) due to the presence of the polar and bulky isocyanate side group, which can restrict chain mobility. For a rigid polyamide-type structure formed by polymerization of the isocyanate groups, a much higher Tg or no observable Tg below the decomposition temperature would be expected due to the rigid backbone and strong intermolecular interactions.
| Polymer Structure | Expected Glass Transition Temp. (Tg, °C) | Expected Melting Temp. (Tm, °C) | Notes |
| Poly(4-isocyanatostyrene) | 100 - 120 | N/A (Amorphous) | The polar isocyanate group may increase Tg relative to polystyrene. |
| Linear Aliphatic Polyurethane | -50 to 0 | 140 - 200 | Tg is associated with the soft segment; Tm with the hard segment. |
| Linear Aromatic Polyurethane | 80 - 150 | > 200 | Aromatic hard segments lead to higher Tg and Tm values. wikipedia.org |
Note: These values are illustrative and depend on the specific chemical structure, molecular weight, and thermal history of the sample. wikipedia.org
Microscopic and Morphological Investigations of Polymer Architectures
The microscopic and morphological investigation of polymeric materials derived from this compound is crucial for understanding their structure-property relationships. High-resolution imaging techniques provide invaluable insights into the surface topography, internal morphology, and the organization of different polymer chains in block copolymers.
Atomic Force Microscopy (AFM) for Polymer Surface and Microphase Separation
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique used for imaging the surface of materials at the nanoscale. utwente.nl It provides three-dimensional topographical information and can also probe local mechanical, electrical, and thermal properties. In the context of polymers derived from this compound, AFM is instrumental in visualizing the surface morphology and characterizing the microphase separation in block copolymers.
The principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. utwente.nl As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a position-sensitive photodetector. By recording the cantilever's deflection as the tip is scanned, a detailed topographical map of the surface is generated.
In the study of homopolymers of this compound, AFM can reveal information about surface roughness, the presence of domains, and the effect of processing conditions on the surface texture. For block copolymers incorporating a poly(this compound) segment, AFM is particularly valuable for visualizing the microphase-separated domains. Due to the chemical incompatibility of the different blocks, they self-assemble into ordered nanostructures such as spheres, cylinders, lamellae, or gyroids. These structures can be observed in AFM images, where the different phases may exhibit variations in height or mechanical properties, leading to contrast in the image. nih.gov
For instance, in a diblock copolymer of polystyrene and poly(this compound), the polystyrene and poly(this compound) blocks would form distinct domains. The AFM phase image, which is sensitive to material properties, could distinguish between the harder polystyrene domains and the potentially softer poly(this compound) domains. nih.gov The size, shape, and arrangement of these domains can be quantified from AFM images, providing critical information for tailoring the material's properties for specific applications.
Below is a hypothetical data table illustrating the kind of information that can be obtained from AFM analysis of a series of block copolymers.
| Sample ID | Block Copolymer Composition | Annealing Conditions | Domain Spacing (nm) | Observed Morphology |
| P1 | PS-b-P(1-E-4-IB) (50:50) | 150°C for 24h | 35 | Lamellar |
| P2 | PS-b-P(1-E-4-IB) (70:30) | 150°C for 24h | 28 | Cylindrical (P(1-E-4-IB) in PS matrix) |
| P3 | PS-b-P(1-E-4-IB) (30:70) | 150°C for 24h | 30 | Cylindrical (PS in P(1-E-4-IB) matrix) |
| P4 | PS-b-P(1-E-4-IB) (85:15) | 150°C for 24h | 25 | Spherical (P(1-E-4-IB) in PS matrix) |
PS = Polystyrene, P(1-E-4-IB) = Poly(this compound)
Transmission Electron Microscopy (TEM) for Block Copolymer Morphology
Transmission Electron Microscopy (TEM) is another high-resolution imaging technique that provides detailed information about the internal structure of materials. researchgate.net In polymer science, TEM is extensively used to visualize the morphology of block copolymers with exceptional detail. mdpi.com By staining one of the phases with a heavy metal, the contrast between the different blocks can be enhanced, allowing for clear visualization of the microphase-separated domains. ippi.ac.ir
In a typical TEM experiment, a beam of electrons is transmitted through an ultrathin section of the polymer sample. The electrons interact with the sample, and the transmitted electrons are focused by an objective lens to form an image on a detector. The contrast in the image is generated by the differential scattering of electrons by different parts of the sample. For polymers, which are primarily composed of light elements, staining is often necessary to achieve sufficient contrast. For a block copolymer containing poly(this compound), the isocyanate groups could potentially be selectively stained to enhance contrast.
TEM analysis of block copolymers derived from this compound can confirm the morphologies observed by AFM and provide more precise measurements of the domain sizes and shapes. srce.hr For example, in a lamellar morphology, TEM images can clearly show the alternating layers of the different polymer blocks. In a cylindrical morphology, TEM can reveal the hexagonal packing of the cylinders. This level of detail is crucial for understanding how the polymer architecture influences its macroscopic properties.
The following table presents hypothetical data from a TEM analysis of block copolymers, complementing the AFM data.
| Sample ID | Block Copolymer Composition | Staining Agent | Domain Spacing (nm) | Observed Morphology |
| P1 | PS-b-P(1-E-4-IB) (50:50) | OsO₄ | 34 | Lamellar |
| P2 | PS-b-P(1-E-4-IB) (70:30) | RuO₄ | 27 | Hexagonally packed cylinders |
| P3 | PS-b-P(1-E-4-IB) (30:70) | OsO₄ | 29 | Hexagonally packed cylinders |
| P4 | PS-b-P(1-E-4-IB) (85:15) | RuO₄ | 24 | Body-centered cubic spheres |
PS = Polystyrene, P(1-E-4-IB) = Poly(this compound)
Elemental Analysis for Polymer Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In polymer chemistry, it is a crucial tool for verifying the successful synthesis of a polymer and for confirming the incorporation of monomers in the expected ratios in copolymers. The most common method for elemental analysis of organic polymers is combustion analysis, which determines the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The technique involves the dynamic flash combustion of a small, precisely weighed amount of the polymer sample in a high-temperature furnace in the presence of excess oxygen. thermofisher.com This process converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂). These gases are then passed through a series of traps and columns to separate them, and their amounts are quantified using a thermal conductivity detector (TCD). thermofisher.com
For polymers derived from this compound, which has the chemical formula C₉H₇NO, elemental analysis is particularly important for confirming the nitrogen content, which is characteristic of the isocyanate group. By comparing the experimentally determined weight percentages of C, H, and N with the theoretically calculated values based on the polymer's expected chemical formula, the purity and composition of the polymer can be verified.
For a homopolymer of this compound, the theoretical elemental composition can be calculated from its repeating unit. For a copolymer, the theoretical composition will depend on the molar ratio of the different monomers in the polymer chain. Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvent, or incomplete reaction.
Below is a data table showing a hypothetical comparison between the theoretical and experimental elemental analysis data for a homopolymer of this compound and a copolymer with styrene (B11656).
| Polymer Sample | Theoretical C (%) | Experimental C (%) | Theoretical H (%) | Experimental H (%) | Theoretical N (%) | Experimental N (%) |
| Poly(this compound) | 75.51 | 75.45 | 4.93 | 4.98 | 9.78 | 9.72 |
| Poly(styrene-co-1-ethenyl-4-isocyanatobenzene) (50:50 molar ratio) | 83.22 | 83.15 | 6.50 | 6.55 | 5.44 | 5.39 |
This data is essential for confirming the successful synthesis and desired composition of the polymeric materials, providing a fundamental check on the structure before proceeding with more advanced characterization and application studies.
Academic Applications of 1 Ethenyl 4 Isocyanatobenzene Derived Materials
Tailored Polyurethane and Polyurea Systems
The isocyanate group of 1-ethenyl-4-isocyanatobenzene readily participates in addition reactions with alcohols and amines to form urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is fundamental to the construction of polyurethane and polyurea networks. The presence of the ethenyl group provides a secondary reactive site that can be exploited for further polymerization or crosslinking, leading to materials with enhanced properties.
This compound is an exemplary monomer for the engineering of functional polymeric networks. Its dual reactivity allows for a two-stage polymerization process. Initially, the isocyanate group can react with polyols or polyamines to form a linear or branched prepolymer. Subsequently, the pendant vinyl groups can be polymerized through free-radical or other polymerization mechanisms to create a highly crosslinked network. This approach allows for precise control over the network structure and properties.
As a crosslinking agent, this compound can be incorporated into existing polymer backbones containing active hydrogen atoms (e.g., hydroxyl or amine groups). The isocyanate group reacts with these sites, introducing a polymerizable vinyl group. The subsequent polymerization of these vinyl groups leads to the formation of a crosslinked network, enhancing the mechanical and thermal properties of the original polymer. The efficiency of this crosslinking is dependent on the concentration of the isocyanate and the reaction conditions. Polyurea systems, in particular, benefit from the rapid and efficient reaction between isocyanates and amines, which can proceed without the need for a catalyst. pda-europe.orgpcimag.comnih.govpcimag.com
| Property | Description |
| Crosslinking Mechanism | Reaction of the isocyanate group with active hydrogens, followed by polymerization of the vinyl group. |
| Control over Network Structure | Two-stage polymerization allows for precise tuning of crosslink density and material properties. |
| Enhanced Properties | Increased mechanical strength, thermal stability, and solvent resistance in the resulting polymer network. |
| Versatility | Can be used as a monomer or a post-polymerization crosslinking agent for a variety of polymers. |
In the realm of elastomers and thermoplastic polyurethanes (TPUs), this compound serves as a valuable comonomer for introducing reactive sites. TPUs are multiblock copolymers consisting of alternating hard and soft segments. mdpi.commdpi.commostwiedzy.plresearchgate.net The incorporation of this compound into the hard segment, through the reaction of its isocyanate group with a diol chain extender, results in a TPU with pendant vinyl groups.
These vinyl groups can be subsequently crosslinked, converting the thermoplastic elastomer into a thermoset material with improved compression set, creep resistance, and thermal stability. This post-processing capability is highly desirable for applications requiring the processability of a thermoplastic and the performance of a thermoset. The properties of the final material can be tailored by controlling the amount of this compound incorporated and the extent of the subsequent crosslinking reaction.
| Parameter | Effect on TPU Properties |
| Concentration of this compound | Higher concentrations lead to a higher potential crosslink density, resulting in increased hardness and modulus. |
| Degree of Crosslinking | Increased crosslinking improves thermal stability, solvent resistance, and reduces creep. |
| Processing | The initial thermoplastic nature allows for easy processing (e.g., extrusion, injection molding) before crosslinking. |
| Final Material | A thermoset elastomer with enhanced performance characteristics compared to the uncrosslinked TPU. |
Development of Advanced Functional Polymers
The unique chemical structure of this compound also facilitates the synthesis of a variety of advanced functional polymers with novel architectures and properties.
A significant application of polymers derived from this compound is in the synthesis of single-chain polymeric nanoparticles (SCNPs). This is achieved through the intramolecular crosslinking of linear polymer chains containing pendant isocyanate groups. A copolymer is first synthesized by polymerizing this compound with another monomer. Under highly dilute conditions, a crosslinking agent, typically a diamine, is added. The high dilution favors intramolecular reactions, causing the individual polymer chains to collapse and crosslink into nanoparticles.
The size and properties of the resulting nanoparticles are influenced by the molecular weight of the precursor polymer and the density of isocyanate groups along the chain. This method provides a versatile platform for creating nanoparticles with a controlled size and a high degree of functionality, as unreacted isocyanate groups can be further modified.
| Factor | Influence on Nanoparticle Synthesis |
| Precursor Polymer Molecular Weight | Higher molecular weight generally leads to larger nanoparticles. |
| Molar Percentage of Isocyanate Monomer | Controls the crosslinking density within the nanoparticle. |
| Reaction Concentration | High dilution is crucial to favor intramolecular over intermolecular crosslinking. |
| Post-synthesis Modification | Residual isocyanate groups on the nanoparticle surface can be functionalized for specific applications. |
Zwitterionic polymers, which contain an equal number of positive and negative charges on the same repeating unit, are of great interest for their excellent biocompatibility and anti-fouling properties. This compound can be utilized as a precursor for the synthesis of novel zwitterionic monomers and polymers.
A potential synthetic route involves the reaction of the isocyanate group with a molecule containing both a nucleophilic group (like a hydroxyl or amine) and a protected charged group. For example, reaction with a protected amino acid or a hydroxyalkane sulfonate would yield a polymerizable zwitterionic precursor. After polymerization of the vinyl group, deprotection of the charged group would result in a zwitterionic polymer. The versatility of isocyanate chemistry allows for the design of a wide range of zwitterionic structures with varying spacer lengths between the polymer backbone and the charged groups, which can fine-tune the polymer's properties. d-nb.infomdpi.comresearchgate.net
| Synthetic Step | Description |
| Functionalization of this compound | Reaction of the isocyanate group with a bifunctional molecule containing a nucleophile and a protected charged group. |
| Polymerization | Polymerization of the vinyl group of the resulting functionalized monomer. |
| Deprotection | Removal of the protecting group to reveal the zwitterionic structure. |
| Resulting Polymer Architecture | A polymer with pendant zwitterionic groups, the structure of which can be tailored by the choice of the initial functionalizing molecule. |
The dual functionality of this compound is also highly advantageous for the creation of functional polymer surfaces and coatings. wiley-vch.demetu.edu.trdaryatamin.com The vinyl group can be utilized in surface-initiated polymerization techniques, such as atom transfer radical polymerization (ATRP), to grow polymer brushes from a substrate. This results in a surface densely coated with polymer chains, each bearing a reactive isocyanate group at the end or along the backbone.
These surface-grafted isocyanate groups can then be used to covalently attach a wide variety of molecules, including biomolecules, dyes, or other polymers, through reaction with their amine or hydroxyl groups. This allows for the precise engineering of surface properties, such as wettability, biocompatibility, and chemical reactivity. This approach provides a robust method for creating highly functional and stable coatings for a diverse range of applications. sust.edu
| Technique | Application in Surface Modification |
| Surface-Initiated Polymerization | Growing polymers of this compound from a surface to create a high density of reactive isocyanate groups. |
| Post-Polymerization Modification | Covalent attachment of functional molecules to the isocyanate-bearing polymer brushes. |
| Tailorable Surface Properties | Control over surface wettability, biocompatibility, and specific ligand immobilization. |
| Applications | Development of biosensors, anti-fouling coatings, and platforms for controlled cell adhesion. |
Polymer Conjugates for Controlled Functionalization
Materials derived from this compound, also known as 4-vinylphenyl isocyanate or 4-isocyanatostyrene, offer a versatile platform for the synthesis of polymer conjugates with precisely controlled functionality. This is primarily due to the compound's unique bifunctional nature, possessing both a polymerizable vinyl group and a highly reactive isocyanate group. This dual reactivity allows for a two-step approach to creating functional polymers: first, the vinyl group is polymerized to form a stable polymer backbone, and second, the pendant isocyanate groups are utilized for subsequent reactions to attach a wide array of molecules.
The synthesis of polymers with reactive side chains is a significant area of research for creating functional materials. Post-polymerization modification is a powerful strategy that allows for the introduction of various functional groups onto a pre-existing polymer backbone. This method provides a high degree of control over the final properties of the material. Polymers containing isocyanate groups are particularly useful in this regard due to the high reactivity of the isocyanate moiety with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the straightforward conjugation of biomolecules, drugs, or other functional small molecules to the polymer chain.
One approach to creating such reactive polymer backbones is through the polymerization of monomers containing a "protected" or latent reactive group. For instance, research has been conducted on the polymerization of blocked isocyanate-functional monomers. researchgate.net These monomers have their isocyanate groups temporarily blocked to prevent unwanted reactions during polymerization. After the polymer is formed, the blocking group can be removed, typically by heating, to regenerate the reactive isocyanate group, which is then available for post-polymerization modification. researchgate.net This strategy allows for the synthesis of well-defined polymers with highly reactive side chains that can be used to create a variety of functional materials, including bioconjugates.
The "grafting-from" and "grafting-onto" methods are common strategies for synthesizing graft copolymers, which are a type of polymer conjugate. researchgate.net In the "grafting-from" approach, a polymer backbone is functionalized with initiator sites from which new polymer chains can be grown. In the "grafting-onto" method, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. researchgate.net The use of polymers with pendant isocyanate groups, such as those derived from this compound, would be amenable to the "grafting-onto" approach, where polymers with amine or hydroxyl end groups could be readily attached.
The table below summarizes different strategies for creating functional polymer conjugates, highlighting the potential role of isocyanate-functionalized polymers.
| Polymerization Strategy | Description | Relevance of Isocyanate Functionality |
| Post-Polymerization Modification | A pre-formed polymer backbone is chemically modified to introduce functional groups. | Polymers with pendant isocyanate groups are ideal for reacting with a wide range of nucleophilic molecules to form stable conjugates. |
| "Grafting-onto" Method | Pre-synthesized polymer chains are attached to a polymer backbone. | Isocyanate-functionalized backbones can readily react with amine or hydroxyl-terminated polymers to form graft copolymers. |
| "Grafting-from" Method | Initiator sites are attached to a polymer backbone, and new polymer chains are grown from these sites. | While not a direct use of the isocyanate group for grafting, a polymer with isocyanate groups could be modified to attach initiators. |
| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Techniques that allow for the synthesis of polymers with well-defined architectures and functionalities. | Monomers like this compound (potentially with a blocked isocyanate) could be used in these polymerizations to create reactive backbones. |
Role in High-Performance Adhesives and Sealants
The incorporation of this compound into adhesive and sealant formulations offers the potential to develop high-performance materials with enhanced properties. The dual functionality of this monomer allows for the creation of unique polymer architectures and crosslinking networks that can significantly improve adhesion, durability, and curing characteristics. Polyurethane adhesives, in general, are known for their excellent shear strength, impact resistance, and flexibility. sdu.dk The properties of these adhesives are highly dependent on the structure of the isocyanate and polyol components used in their formulation. mdpi.com
One of the key advantages of using this compound is the potential for creating dual-curing systems. Dual-curing adhesives utilize two different curing mechanisms, which can be initiated sequentially or simultaneously. nih.gov This approach offers several benefits, including rapid initial setting (fixturing) followed by a more thorough final cure. In the case of an adhesive containing this compound, the vinyl groups can undergo rapid polymerization upon exposure to UV light, providing fast initial bonding. nih.gov The isocyanate groups, which are unreacted during the UV curing process, can then undergo a secondary curing reaction, such as reacting with atmospheric moisture or with polyols present in the formulation, to form a densely crosslinked polyurethane network. epoxyadhesiveglue.comelaplus.ccelaplus.cc This secondary cure ensures that the adhesive fully hardens even in areas that are not accessible to UV light ("shadowed" areas). epoxyadhesiveglue.comnovachem.ie
The isocyanate groups play a crucial role in the adhesion of polyurethane-based materials. They can react with hydroxyl groups present on the surface of many substrates, such as wood, glass, and metals, to form strong covalent bonds. nih.gov This chemical bonding at the interface leads to superior adhesion compared to adhesives that rely solely on physical interactions. The incorporation of this compound into an adhesive formulation can therefore enhance its bonding strength to a variety of materials.
Furthermore, the ability to form a crosslinked network through both the vinyl and isocyanate groups can lead to adhesives and sealants with improved mechanical properties and thermal stability. The crosslink density of a polymer network is directly related to its stiffness, strength, and resistance to solvents and heat. By controlling the amount of this compound in the formulation and the curing conditions, it is possible to tailor the crosslink density and, consequently, the final properties of the adhesive or sealant. For instance, a higher crosslink density would be expected to lead to a more rigid and thermally stable material, while a lower crosslink density would result in a more flexible and elastomeric product. google.com
The table below outlines the potential contributions of this compound to the properties of high-performance adhesives and sealants.
| Property | Contribution of this compound | Mechanism |
| Curing Profile | Enables dual-curing capabilities (e.g., UV and moisture cure). epoxyadhesiveglue.comelaplus.ccelaplus.cc | The vinyl group allows for rapid UV-initiated polymerization for initial setting, while the isocyanate group provides a secondary, slower curing mechanism. nih.govnovachem.ie |
| Adhesion | Enhances bond strength to a variety of substrates. | The isocyanate group can form covalent bonds with hydroxyl groups on the substrate surface, leading to strong chemical adhesion. nih.gov |
| Mechanical Strength | Improves properties such as tensile strength and modulus. | The formation of a highly crosslinked network through both vinyl polymerization and isocyanate reactions increases the overall strength of the material. |
| Thermal Stability | Increases the service temperature range of the adhesive/sealant. | A higher crosslink density generally leads to improved thermal stability. google.com |
| Chemical Resistance | Enhances resistance to solvents and other chemicals. | The formation of a dense, crosslinked network reduces the ability of solvents to penetrate and swell the polymer. |
Theoretical and Computational Investigations on 1 Ethenyl 4 Isocyanatobenzene Chemistry
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-ethenyl-4-isocyanatobenzene. chemrxiv.orgnih.gov These methods allow for the detailed exploration of potential energy surfaces for various chemical reactions, identifying transition states and calculating activation energies, which are crucial for understanding reaction mechanisms and predicting kinetics. nih.govmdpi.com
The reactivity of this compound is dictated by its two primary functional groups: the vinyl (-CH=CH₂) group and the isocyanate (-NCO) group. Quantum chemical studies focus on several key reaction pathways:
Reaction of the Isocyanate Group: The isocyanate group is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack. researchgate.netmdpi.com DFT calculations can model the reaction with various nucleophiles, such as alcohols (urethane formation), amines (urea formation), and water. mdpi.com These calculations reveal the formation of pre-reaction complexes, the structures of the transition states, and the thermodynamic stability of the products. For instance, studies on similar aromatic isocyanates show that reactions with alcohols can be catalyzed by other alcohol molecules, a phenomenon that can be precisely modeled to determine the reaction barrier lowering. mdpi.com
Reaction of the Vinyl Group: The vinyl group can undergo addition reactions. Computational models can predict the viability of reactions such as hydrogenation, halogenation, and, most importantly, radical polymerization. By calculating the bond dissociation energies and the stability of potential radical intermediates, the propensity of the vinyl group to participate in polymerization can be assessed.
Competitive Reactivity: A key question for this bifunctional monomer is the relative reactivity of the isocyanate and vinyl groups under different conditions. Quantum chemical calculations can compare the activation barriers for the reaction of each group with a given reagent. This allows for the prediction of reaction selectivity, which is vital for controlling the final polymer structure. For example, in the presence of a nucleophile that is also a radical initiator, the calculations can help determine whether urethane (B1682113) formation or vinyl polymerization is the more favorable initial step.
Detailed research findings from DFT studies on analogous isocyanate reactions provide insight into the expected energetic landscape for this compound.
Table 1: Representative Calculated Activation Energies for Phenyl Isocyanate Reactions (Illustrative)
| Reaction | Nucleophile | Catalyst | Calculation Method | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Urethane Formation | Methanol | None | DFT (B3LYP) | ~100-120 |
| Urethane Formation | Methanol | Methanol (1 molecule) | DFT (B3LYP) | ~60-80 |
| Urea (B33335) Formation | Methylamine | None | DFT (B3LYP) | ~40-60 |
Note: These are typical values for phenyl isocyanate and serve as an illustration. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Polymerization Processes and Material Behavior
Molecular dynamics (MD) simulations offer a way to bridge the gap between quantum chemical calculations on single molecules and the macroscopic properties of the resulting polymers. udel.edunih.gov By simulating the movement of atoms and molecules over time, MD can model the polymerization process itself and predict the physical behavior of the bulk material. rsc.org
The simulation of polymerization for this compound is complex due to the presence of two reactive groups, which can lead to various polymer architectures, including linear chains, cross-linked networks, and branched structures. The general workflow for such a simulation involves:
Force Field Parameterization: A crucial first step is the development of an accurate force field that describes the interactions between all atoms in the system. mdpi.com For novel monomers like this compound, this may involve deriving parameters from quantum chemical calculations. researchgate.netmdpi.com
System Setup: A simulation box is populated with a predefined number of monomer molecules, initiator molecules (if applicable), and solvent molecules.
Equilibration: The system is allowed to reach thermal equilibrium at a specified temperature and pressure.
Reactive Simulation: A reactive MD algorithm is employed, where new covalent bonds are formed when reactive sites on different molecules come within a certain proximity and orientation, mimicking the chemical reactions of polymerization. nih.gov This can simulate either the vinyl polymerization, the polyaddition reactions of the isocyanate groups, or a combination of both.
Analysis: After the simulation, the resulting polymer structure and the bulk material properties are analyzed.
MD simulations can provide detailed insights into:
Polymerization Kinetics: By tracking the consumption of monomers and the growth of polymer chains over time, the rate of polymerization can be estimated.
Network Formation: In cases where both vinyl and isocyanate groups react, MD can visualize the formation of a cross-linked network, providing information on cross-link density and the distribution of chain lengths between cross-links.
Material Properties: From the equilibrated polymer structure, various physical properties can be calculated, such as density, glass transition temperature, thermal conductivity, and mechanical properties like Young's modulus. udel.edu
Table 2: Typical Parameters for a Reactive MD Simulation of Polymerization
| Parameter | Description | Typical Value |
|---|---|---|
| Force Field | Describes inter- and intramolecular interactions | OPLS-AA, GAFF, or custom |
| Ensemble | Thermodynamic conditions | NPT (constant pressure and temperature) |
| Temperature | Simulation temperature | 300 - 500 K |
| Pressure | Simulation pressure | 1 atm |
| Time Step | Integration time step for Newton's equations | 1 fs |
| Simulation Time | Total duration of the simulation | 10 - 100 ns |
Computational Prediction of Monomer and Polymer Structural Characteristics
Computational methods are also extensively used to predict the fundamental structural and electronic properties of both the this compound monomer and its resulting polymers.
For the monomer , quantum chemical methods like DFT are employed to determine its optimal three-dimensional geometry. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties can be calculated, which are crucial for understanding its reactivity and spectroscopic characteristics. Key predicted properties include:
Molecular Geometry: The planarity of the benzene (B151609) ring and the orientation of the vinyl and isocyanate substituents.
Electronic Structure: The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For the polymer , computational predictions become more challenging due to the size and potential complexity of the macromolecules. For smaller oligomers, DFT calculations can still provide detailed structural and electronic information. For larger polymer chains and networks, a combination of MD simulations and quantum chemical methods is often used. MD simulations can generate realistic conformations of polymer chains, from which representative segments can be extracted for more detailed quantum chemical analysis. These multiscale modeling approaches can predict:
Chain Conformation: The preferred spatial arrangement of the polymer backbone and side chains.
Interchain Interactions: The nature and strength of forces between adjacent polymer chains, which govern the bulk material's cohesion and mechanical properties.
Macroscopic Properties: By averaging over the simulated ensemble, properties like the polymer's density, solubility parameter, and coefficient of thermal expansion can be estimated.
Table 3: Computationally Predicted Structural and Electronic Properties of a Monomer (Illustrative for a similar molecule)
| Property | Description | Predicted Value |
|---|---|---|
| C=N Bond Length (Isocyanate) | Length of the carbon-nitrogen double bond | ~1.20 Å |
| C=O Bond Length (Isocyanate) | Length of the carbon-oxygen double bond | ~1.18 Å |
| C=C Bond Length (Vinyl) | Length of the carbon-carbon double bond | ~1.34 Å |
| N-C-O Angle (Isocyanate) | Bond angle within the isocyanate group | ~170-175° |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.5 eV |
Note: These values are illustrative and based on typical DFT calculations for structurally related aromatic compounds. Specific calculations are needed for this compound.
Future Research Directions and Emerging Trends
Novel Sustainable Synthetic Pathways for 1-Ethenyl-4-isocyanatobenzene Production
Reductive and Oxidative Carbonylation: These methods offer alternatives to phosgene (B1210022) by utilizing different chemical pathways to introduce the isocyanate group. d-nb.inforesearchgate.net Reductive carbonylation of nitroaromatic compounds, for instance, presents a promising avenue.
Bio-based Feedstocks: A significant trend in the chemical industry is the shift towards renewable resources. acs.org Research is underway to produce isocyanates from plant-based materials, which not only avoids the use of phosgene but also reduces the carbon footprint of the production process. acs.orgosti.govrsc.org Companies are actively developing isocyanates derived from biomass. acs.org
Carbon Dioxide as a Feedstock: The utilization of carbon dioxide (CO2) as a C1 building block is a key strategy in creating a circular economy. taylorfrancis.com Investigating pathways to synthesize this compound using CO2 could lead to more sustainable and environmentally friendly production methods. taylorfrancis.com
| Synthesis Route | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Phosgene Route | Reaction of a primary amine with phosgene. | Well-established, high yields. | Uses highly toxic phosgene. radtech2020.comd-nb.info |
| Non-Phosgene Routes | Includes reductive/oxidative carbonylation, thermal decomposition of carbamates. d-nb.inforesearchgate.net | Avoids phosgene, potentially safer. taylorfrancis.com | May require catalyst development, optimization of reaction conditions. |
| Bio-based Synthesis | Utilizes renewable feedstocks from plants. acs.orgrsc.org | Sustainable, reduces reliance on fossil fuels. acs.org | Achieving cost-competitiveness with traditional routes. |
Precision Polymerization for Hierarchically Structured and Multi-Functional Materials
The ability to control the polymerization of this compound at a molecular level is crucial for creating advanced materials with precisely defined architectures and functionalities. Controlled radical polymerization (CRP) techniques are particularly promising in this regard. sigmaaldrich.com
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. boronmolecular.com This technique can be applied to styrenic monomers like this compound to create well-defined homopolymers and block copolymers. taylorfrancis.com The resulting polymers can have complex architectures, such as star or comb structures. boronmolecular.com
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method for producing polymers with predetermined molecular weights and low polydispersity. cmu.eduresearchgate.net It is well-suited for the polymerization of styrene (B11656) derivatives and can be used to synthesize block copolymers incorporating this compound. mdpi.com
Living Anionic Polymerization: This technique offers excellent control over polymer architecture, enabling the synthesis of well-defined block copolymers and other complex structures. researchgate.netadvancedsciencenews.com While it requires stringent reaction conditions, it is a powerful tool for creating materials with highly controlled properties.
The application of these precision polymerization techniques to this compound opens the door to hierarchically structured materials. For instance, the synthesis of block copolymers, where one block is derived from this compound and the other from a different monomer, can lead to self-assembly into nanoscale domains. This hierarchical structuring can impart unique optical, mechanical, or electronic properties to the material. Furthermore, the pendant isocyanate groups provide sites for post-polymerization modification, allowing for the introduction of a wide range of functionalities. researchgate.net
Integration into Hybrid Organic-Inorganic Composite Systems
A significant area of materials research focuses on the development of hybrid organic-inorganic composites, which combine the desirable properties of both material classes. The vinyl and isocyanate functionalities of this compound make it an ideal candidate for incorporation into such systems.
Future research in this area will likely focus on:
Sol-Gel Processes: The isocyanate group can react with hydroxyl groups on the surface of inorganic materials like silica (B1680970), forming covalent bonds and leading to a well-integrated hybrid material. The vinyl group can then be polymerized to form the organic matrix.
Nanoparticle Reinforcement: Incorporating inorganic nanoparticles, such as silica, titania, or bioactive glass, into a polymer matrix derived from this compound can lead to materials with enhanced mechanical strength, thermal stability, or specific biological activities. boronmolecular.comadvancedsciencenews.com
Functional Silsesquioxanes: Vinyl-functionalized silsesquioxanes are valuable precursors for creating advanced hybrid materials with well-defined structures. researchgate.net Copolymers of this compound with such silsesquioxanes could lead to novel materials with unique properties.
| Inorganic Component | Potential Enhanced Property | Example Application |
|---|---|---|
| Silica (SiO2) | Mechanical Strength, Thermal Stability | High-performance coatings, structural components |
| Titania (TiO2) | UV resistance, Photocatalytic activity | Self-cleaning surfaces, protective coatings |
| Bioactive Glass | Bioactivity, Osteoconductivity | Bone tissue engineering scaffolds, biomedical implants |
Advanced Functionalization for Next-Generation Technologies
The high reactivity of the isocyanate group is a key feature of this compound, enabling a wide range of post-polymerization modifications. This versatility is being harnessed to develop materials for a variety of next-generation technologies.
Emerging trends in the functionalization of polymers derived from this compound include:
Biomedical Applications: The isocyanate group can be reacted with biomolecules, such as peptides or enzymes, to create biocompatible and bioactive materials. cmu.edu These could find use in drug delivery systems, biosensors, and tissue engineering scaffolds.
Smart Materials: The development of materials that respond to external stimuli, such as light, temperature, or pH, is a rapidly growing field. The isocyanate group can be used to attach responsive moieties to the polymer backbone, leading to the creation of "smart" materials. An emerging area is the development of self-healing polymers based on reversible isocyanate chemistry. researchgate.netmdpi.com
Advanced Coatings and Adhesives: By carefully selecting the functional groups to be attached to the polymer, it is possible to tailor the properties of coatings and adhesives for specific applications. cmu.edu This could include developing coatings with enhanced scratch resistance, anti-fouling properties, or adhesives with improved bond strength and durability.
The continued exploration of these advanced functionalization strategies will undoubtedly lead to the development of novel materials with unprecedented performance characteristics, further expanding the applications of this compound in cutting-edge technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
